2,3,5,6-Tetramethylbenzenesulfonyl chloride
Overview
Description
2,3,5,6-Tetramethylbenzenesulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with four methyl groups at the 2, 3, 5, and 6 positions. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetramethylbenzenesulfonyl chloride can be synthesized through the sulfonation of 2,3,5,6-tetramethylbenzene (durene) followed by chlorination. The process involves the following steps:
Sulfonation: Durene is reacted with sulfur trioxide or oleum to introduce the sulfonyl group, forming 2,3,5,6-tetramethylbenzenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetramethylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,3,5,6-tetramethylbenzenesulfonic acid.
Reduction: It can be reduced to the corresponding sulfinyl or sulfhydryl compounds under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfinyl and Sulfhydryl Compounds: Formed by reduction reactions.
Scientific Research Applications
2,3,5,6-Tetramethylbenzenesulfonyl chloride is utilized in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonates, and other derivatives.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing sulfonamide moieties.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,3,5,6-tetramethylbenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various sulfonyl derivatives. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: The parent compound without methyl substitutions.
Toluene-4-sulfonyl chloride: A similar compound with a single methyl group at the para position.
2,4,6-Trimethylbenzenesulfonyl chloride: A compound with three methyl groups at the 2, 4, and 6 positions.
Uniqueness
2,3,5,6-Tetramethylbenzenesulfonyl chloride is unique due to its four methyl groups, which provide steric hindrance and influence its reactivity compared to other sulfonyl chlorides. This steric effect can affect the rate and selectivity of reactions, making it a valuable reagent in specific synthetic applications .
Properties
IUPAC Name |
2,3,5,6-tetramethylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2S/c1-6-5-7(2)9(4)10(8(6)3)14(11,12)13/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXRROBIIMQMHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209533 | |
Record name | 2,3,5,6-Tetramethylbenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60706-63-0 | |
Record name | 2,3,5,6-Tetramethylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60706-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5,6-Tetramethylbenzenesulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060706630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,5,6-Tetramethylbenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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